2-[(2-Methoxyethoxy)methyl]oxirane

Catalog No.
S8091331
CAS No.
40349-67-5
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Methoxyethoxy)methyl]oxirane

CAS Number

40349-67-5

Product Name

2-[(2-Methoxyethoxy)methyl]oxirane

IUPAC Name

2-(2-methoxyethoxymethyl)oxirane

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-7-2-3-8-4-6-5-9-6/h6H,2-5H2,1H3

InChI Key

KQXZMAACKJIRJE-UHFFFAOYSA-N

SMILES

COCCOCC1CO1

Canonical SMILES

COCCOCC1CO1

Chemical Properties

2-[(2-Methoxyethoxy)methyl]oxirane, also known as 2-(2-(2-methoxyethoxy)ethoxymethyl)oxirane, is an organic compound belonging to the class of ethers. It is a colorless liquid with a mild odor. PubChem provides information on its structure and basic properties [].

Potential Applications

Research suggests that 2-[(2-Methoxyethoxy)methyl]oxirane may have potential applications in various scientific fields due to its chemical properties. Here are two areas of exploration:

  • Biocompatible Polymers

    Studies have investigated the use of 2-[(2-Methoxyethoxy)methyl]oxirane as a monomer for the synthesis of biocompatible polymers. These polymers can be designed for various applications, including drug delivery and tissue engineering.

  • Antibacterial Properties

    Some research indicates that 2-[(2-Methoxyethoxy)methyl]oxirane may exhibit antibacterial activity against certain types of bacteria. However, more research is needed to understand the mechanisms and potential applications of this property.

2-[(2-Methoxyethoxy)methyl]oxirane is a chemical compound characterized by its unique structure, featuring an oxirane ring bonded to a methoxyethoxy group. Its molecular formula is C10H20O5, and it has a molecular weight of approximately 220.27 g/mol. The compound's structure can be visualized as an oxirane (epoxide) with a side chain that includes multiple ether linkages, enhancing its solubility and reactivity in various chemical environments .

Molecular Structure Analysis

The oxirane ring in this compound is a three-membered cyclic ether, which contributes to its reactivity. The methoxyethoxy group increases the compound's hydrophilicity, making it suitable for applications in aqueous environments. The presence of multiple ether linkages also suggests potential for polymerization reactions.

  • Reaction with Oxazolidin-2-ones: This compound can react with N-unsubstituted oxazolidin-2-ones to yield isomeric oxazolidin-2-ones, which are valuable intermediates in organic synthesis.
  • Polymerization: It is utilized in the synthesis of polyethers that exhibit unique carbonyl–aromatic π-stacked structures, facilitating intramolecular charge transfer interactions.

The synthesis of 2-[(2-Methoxyethoxy)methyl]oxirane typically involves the following methods:

  • Epoxidation Reactions: The formation of the oxirane ring can be achieved through the epoxidation of alkenes using peracids or other oxidizing agents.
  • Alkylation Reactions: The introduction of the methoxyethoxy group can be accomplished via alkylation processes involving suitable alkyl halides and nucleophiles.
  • Polymerization Techniques: This compound can also be synthesized through polymerization methods where it serves as a monomer, leading to various copolymers with desirable properties .

While specific interaction studies for 2-[(2-Methoxyethoxy)methyl]oxirane are sparse, compounds with similar structures often undergo interactions with biological macromolecules, such as proteins and nucleic acids. Investigating these interactions could provide insights into potential therapeutic uses or toxicity profiles.

Several compounds share structural similarities with 2-[(2-Methoxyethoxy)methyl]oxirane. These include:

Compound NameMolecular FormulaUnique Features
1-Methylethoxy methyl oxiraneC6H12O2Simpler structure; less hydrophilic
Ethylene glycol diglycidyl etherC6H10O4Used extensively in epoxy formulations
Propylene glycol diglycidyl etherC9H18O4Higher molecular weight; used in similar applications

Uniqueness of 2-[(2-Methoxyethoxy)methyl]oxirane

What sets 2-[(2-Methoxyethoxy)methyl]oxirane apart from these similar compounds is its enhanced hydrophilicity due to multiple ether linkages, making it particularly suitable for aqueous applications and potential biomedical uses. Its ability to form complex polymers also distinguishes it from simpler analogs that may not exhibit the same level of versatility in material science applications .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

132.078644241 g/mol

Monoisotopic Mass

132.078644241 g/mol

Heavy Atom Count

9

Related CAS

40349-67-5

Dates

Modify: 2023-11-23

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